molecular formula C15H12N4O4S2 B2911819 N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034273-86-2

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B2911819
CAS No.: 2034273-86-2
M. Wt: 376.41
InChI Key: ZYCASFOHNUGMPJ-UHFFFAOYSA-N
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Description

Product Overview N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a synthetic organic compound with a molecular formula of C 15 H 12 N 4 O 4 S 2 and a molecular weight of 376.4 g/mol . Its structure features a benzo[c][1,2,5]thiadiazole core, a heterocyclic system known for its electron-accepting properties, which is linked to a furo[2,3-c]pyridinone moiety via a sulfonamide ethyl bridge . Structural Features and Research Relevance The integration of the benzothiadiazole unit, a well-characterized electron-acceptor, makes this compound a promising candidate for research in material science, particularly in the development of organic electronic devices such as dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs) . The sulfonamide functional group is a prevalent pharmacophore in medicinal chemistry, associated with a range of pharmacological activities in various therapeutic agents . The specific research applications and mechanism of action for this particular compound are subject to ongoing investigation and should be verified by the researcher. Usage Note This product is intended for research purposes only and is not classified as a drug. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O4S2/c20-15-14-10(5-9-23-14)4-7-19(15)8-6-16-25(21,22)12-3-1-2-11-13(12)18-24-17-11/h1-5,7,9,16H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCASFOHNUGMPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCCN3C=CC4=C(C3=O)OC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide involves multi-step reactions. Starting from simple precursor molecules, these reactions often include cyclization, sulfonation, and alkylation processes under controlled conditions. Common conditions involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium or transition metal complexes to facilitate the various chemical transformations.

Industrial Production Methods: While laboratory synthesis methods may vary, industrial production often focuses on optimizing yield and purity. This can involve scaling up the reactions using continuous flow systems, rigorous control of reaction parameters (temperature, pressure, pH), and employing automated synthesis machinery to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions It Undergoes: N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide can undergo a variety of reactions such as:

  • Oxidation

  • Reduction

  • Substitution

Common Reagents and Conditions Used: Typical reagents include oxidizing agents (like hydrogen peroxide), reducing agents (like sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often require inert atmospheres, specific temperature ranges, and solvent choices to drive the desired transformation.

Major Products Formed: Depending on the reaction conditions, major products can include different derivatives where functional groups are added or modified. This versatility allows the compound to be tailored for specific applications by altering its functional groups.

Scientific Research Applications

Chemistry: : Utilized in creating novel polymers and materials due to its stable structure and reactive sites. Biology : Investigated for potential roles in biochemical pathways and enzyme interactions. Medicine : Explored as a potential drug candidate due to its unique molecular framework which can interact with various biological targets. Industry : Used in the development of new dyes, pigments, and other specialty chemicals.

Mechanism of Action

The exact mechanism of action varies based on the application:

  • Molecular Targets: : It may target specific enzymes or receptors in biochemical applications.

  • Pathways Involved: : In medicine, it might influence metabolic or signaling pathways by binding to proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1).

Table 1: Key Comparisons with Structural Analogs

Compound Name Core Structure Key Differences Pharmacological Relevance
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide (Target) Benzo[c][1,2,5]thiadiazole Sulfonamide at position 4; fused furopyridine High binding affinity for sulfonamide targets
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-2-carboxamide Benzo[d]thiazole Carboxamide vs. sulfonamide; isomer shift (c→d) Reduced electronic deficiency; altered solubility
5-(Substituted-phenyl)thiazolo[4,5-d]pyrimidine derivatives Thiazolo[4,5-d]pyrimidine Lack of sulfonamide; chromenone substituents Kinase inhibition potential
Adamantane-linked pyrazolyl-pyridazinecarboxylic acid derivatives Pyridazine; adamantane Bulky hydrophobic substituents Enhanced blood-brain barrier penetration

Structural and Functional Insights

Sulfonamide vs.

Regiochemistry of Benzothiadiazole : The benzo[c] isomer (vs. benzo[d]) positions nitrogen and sulfur atoms closer to the sulfonamide group, creating a more polarized aromatic system. This may increase reactivity in electrophilic environments .

Heterocyclic Core : Unlike thiazolo[4,5-d]pyrimidines (), the furopyridine core lacks sulfur but introduces an oxygen atom, which could reduce metabolic oxidation and improve half-life .

Pharmacological Data

Microwave-assisted synthesis () could further optimize reaction efficiency for scaled production .

Contradictions and Limitations

  • ’s benzo[d]thiazole analog shows lower solubility in aqueous media compared to sulfonamides, highlighting the critical role of functional group selection .

Research Implications

The target compound’s design leverages sulfonamide electronegativity and furopyridine stability, positioning it as a candidate for targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrase, tyrosine kinases). Further studies should prioritize:

  • In vitro binding assays using methodologies from .
  • Solubility and pharmacokinetic profiling to compare with benzo[d] analogs .
  • Synthetic optimization via microwave-assisted protocols () .

Biological Activity

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features a furo[2,3-c]pyridine moiety linked to a benzo[c][1,2,5]thiadiazole sulfonamide group. This distinctive structure is believed to contribute significantly to its biological activities. The presence of both nitrogen and sulfur in the structure enhances its interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the compound's antimicrobial efficacy against various bacterial strains. In one study, derivatives of related compounds demonstrated significant bactericidal effects against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Microorganism Activity
Staphylococcus aureusStrongly inhibited
Escherichia coliModerately inhibited
Candida albicansWeakly inhibited

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The compound was tested on various cell lines, including L929 (mouse fibroblast) and HepG2 (human liver cancer) cells. Results indicated that at certain concentrations, the compound exhibited low cytotoxicity while promoting cell viability in some instances .

Cell Line Concentration (µM) Viability (%)
L92910090
HepG250110

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized to act as an enzyme inhibitor by binding to active sites critical for cellular signaling pathways. The furo[2,3-c]pyridine moiety is particularly significant in forming hydrogen bonds with target proteins, thereby modulating their activity .

Case Studies

Several case studies have documented the efficacy of compounds similar to this compound in treating infections caused by resistant bacterial strains. For instance:

  • Study on MRSA : A derivative showed a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA strains.
  • Fungal Infections : The compound displayed moderate antifungal activity against Candida species with an MIC of 64 µg/mL.

Q & A

Q. What synthetic strategies are recommended for preparing N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide?

  • Methodological Answer : A multi-step approach is typically employed, starting with the synthesis of the furopyridine core via condensation reactions. For example, benzofuran-containing heterocycles (e.g., thiazolo[3,2-a]pyrimidines) are synthesized using 1,3-dicarbonyl intermediates and heterocyclic amines under reflux conditions . The sulfonamide moiety can be introduced via nucleophilic substitution using activated sulfonyl chlorides. Purification via recrystallization or column chromatography is critical, as demonstrated in similar sulfonamide derivatives .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and analytical techniques:
  • 1H/13C NMR : Assign proton and carbon environments, focusing on sulfonamide (-SO2NH-) and furopyridine peaks. For instance, downfield shifts (~δ 7.5–8.5 ppm in 1H NMR) indicate aromatic protons in benzothiadiazole .
  • HRMS : Confirm molecular ion ([M+H]+) with <5 ppm mass accuracy .
  • IR : Identify sulfonamide S=O stretches (~1350–1300 cm⁻¹) and N-H bends (~3450 cm⁻¹) .
  • Single-crystal X-ray diffraction (if crystallizable): Resolve bond lengths/angles, as done for analogous thiazolo-pyrimidines (mean C–C bond: 0.004 Å deviation) .

Q. What preliminary assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Screen against target enzymes (e.g., kinases, sulfotransferases) using fluorogenic substrates or radiolabeled assays. For sulfonamide derivatives, competitive inhibition assays (IC50 determination) are standard . Parallel cytotoxicity studies (e.g., MTT assays on HEK-293 cells) ensure selectivity .

Advanced Research Questions

Q. How can computational methods optimize the reaction pathway for this compound?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model transition states and identify rate-limiting steps. For example, ICReDD’s workflow combines reaction path searches with experimental feedback to narrow optimal conditions (e.g., solvent, catalyst) . Software like Gaussian or ORCA can predict activation energies for sulfonamide bond formation .

Q. How to resolve contradictions in pharmacological data (e.g., varying IC50 values across studies)?

  • Methodological Answer :
  • Statistical meta-analysis : Pool data from independent studies (using R or Python) to identify outliers or confounding variables (e.g., assay pH, temperature) .
  • Dose-response reproducibility : Replicate assays under standardized conditions (e.g., 37°C, pH 7.4) with internal controls (e.g., reference inhibitors) .
  • Structural analogs : Compare with derivatives (e.g., replacing benzothiadiazole with pyridazine) to isolate structure-activity relationships (SAR) .

Q. What strategies validate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :
  • Kinetic studies : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots .
  • Docking simulations : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., sulfonamide interaction with catalytic residues) .
  • Site-directed mutagenesis : Modify suspected binding residues (e.g., Ser/Thr to Ala) and measure activity loss .

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